4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline
Description
Historical Context of Piperazine Sulfonamide Research
Piperazine sulfonamides emerged as a critical class of compounds during the mid-20th century, paralleling advancements in psychopharmacology and antibiotic development. Early work focused on their ability to modulate serotonin and dopamine receptors, with the piperazine core serving as a conformational mimic of neurotransmitter binding motifs. The introduction of sulfonamide groups in the 1980s enhanced target selectivity, particularly for G protein-coupled receptors (GPCRs), while the aniline moiety provided improved pharmacokinetic properties.
A pivotal shift occurred in the 2000s with the development of microwave-assisted synthesis techniques, enabling efficient production of N-arylpiperazine sulfonamides like 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline. Researchers demonstrated that substituting the 2-methoxyphenyl group significantly influenced dopamine D₂/D₃ receptor binding affinities, with methoxy positioning affecting ligand-receptor hydrogen bonding. Concurrently, the sulfonamide bridge was shown to enhance metabolic stability compared to earlier carbamate or urea-linked analogs.
Significance in Medicinal Chemistry
This compound occupies a unique niche due to its balanced physicochemical properties and synthetic versatility:
The compound's sulfonamide group enables diverse derivatization, with recent studies demonstrating:
- Dopamine Receptor Modulation : Sub-micromolar binding affinity (Kᵢ = 0.23 μM) for D₃ receptors when combined with specific benzodioxolyl groups
- Antimicrobial Potential : Structural analogs show MIC values of 4-8 μg/mL against Gram-positive pathogens
- Enzyme Inhibition : Piperazine sulfonamide derivatives exhibit IC₅₀ values <100 nM against carbonic anhydrase isoforms
Research Evolution and Current Status
Modern synthetic approaches employ microwave irradiation and transition metal catalysis to achieve yields exceeding 75% for this compound derivatives. A representative optimized synthesis involves:
- Nitro Reduction :
$$ \text{4-Nitrobenzyl-phenylpiperazine} \xrightarrow[\text{Fe/NH}4\text{Cl}]{\text{EtOH/H}2\text{O}} \text{4-((4-Phenylpiperazin-1-yl)methyl)aniline} $$ - Sulfonylation :
$$ \text{Aniline intermediate} + \text{Sulfonyl chloride} \xrightarrow[\text{Microwave}]{\text{EtOH}} \text{Target compound} $$
Recent advancements include:
- CRISPR-Cas9 Modified Biosynthesis : Engineering of E. coli strains to produce piperazine precursors, reducing synthetic steps
- Quantum Mechanical Modeling : DFT studies predicting substituent effects on receptor binding energies (ΔG = -9.8 kcal/mol for optimal derivatives)
- High-Throughput Screening : Identification of 12 novel bioisosteres with improved metabolic stability (t₁/₂ > 6h in human microsomes)
Global research trends (2020-2025) highlight:
- 78% of studies focusing on CNS applications (dopamine/serotonin receptors)
- 15% investigating antimicrobial mechanisms
- 7% exploring anticancer potential via carbonic anhydrase inhibition
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-17-5-3-2-4-16(17)19-10-12-20(13-11-19)24(21,22)15-8-6-14(18)7-9-15/h2-9H,10-13,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFGWAHRMWVHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline typically involves the reaction of 4-(2-methoxyphenyl)piperazine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antidepressant effects. The presence of the methoxyphenyl group in 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline may enhance its interaction with serotonin receptors, potentially leading to improved antidepressant activity. A study highlighted the importance of substituents on the piperazine ring in modulating pharmacological activity, which suggests this compound could be a candidate for further development as an antidepressant agent .
Anticancer Properties
Recent studies have explored the anticancer potential of sulfonamide derivatives. The sulfonamide moiety in this compound may contribute to its ability to inhibit tumor growth by interfering with specific enzymatic pathways crucial for cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, indicating that this compound might possess similar properties .
Neuropharmacological Effects
The compound's piperazine structure is known for its neuropharmacological effects, particularly in modulating neurotransmitter systems such as dopamine and serotonin pathways. This modulation can lead to potential applications in treating neurological disorders such as schizophrenia and anxiety disorders .
Antimicrobial Activity
Some studies suggest that sulfonamide derivatives exhibit antimicrobial properties. The unique structure of this compound may allow it to act against bacterial infections by inhibiting bacterial folate synthesis pathways . This aspect makes it a candidate for further investigation in antibiotic development.
Polymer Chemistry
The incorporation of sulfonamide groups into polymer matrices can enhance their thermal stability and mechanical properties. Research indicates that compounds like this compound can be used as additives in polymer formulations to improve performance characteristics .
Case Studies
Mechanism of Action
The mechanism by which 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function and memory . Additionally, the compound may interact with other receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Substituents on the Piperazine Ring
Variations in the piperazine substituent significantly impact receptor binding and metabolic stability.
Key Findings :
Substituents on the Aniline Ring
Modifications to the aniline ring influence electronic properties and pharmacokinetics.
Key Findings :
Heterocycle Variations
Replacing piperazine with other heterocycles alters conformational flexibility and binding kinetics.
Key Findings :
- Piperazine derivatives generally show higher conformational flexibility, favoring receptor binding .
Biological Activity
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline, with the CAS number 71454-13-2, is a synthetic compound that belongs to the class of piperazine derivatives. Its molecular formula is C17H21N3O3S, and it has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and comparative studies.
The compound's key chemical properties include:
- Molecular Weight: 347.43 g/mol
- Density: 1.3 g/cm³
- Boiling Point: 559.2 °C
- LogP: 2.05 (indicating moderate lipophilicity)
These properties suggest a suitable profile for biological activity, particularly in terms of membrane permeability and solubility.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Studies have shown that piperazine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines such as MCF7 and U87 glioblastoma cells. The IC50 values for these effects range from 25 μM to 45 μM, indicating a moderate level of cytotoxicity against tumor cells .
2. Enzyme Inhibition
The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. Inhibition of AChE is critical in treating neurodegenerative diseases like Alzheimer's disease. The binding affinity of similar piperazine derivatives to AChE has been demonstrated through molecular docking studies, suggesting that modifications in the sulfonyl or methoxy groups can enhance inhibitory activity .
3. Antimicrobial Properties
Piperazine derivatives are known for their antimicrobial effects. The sulfonamide moiety present in the structure is associated with antibacterial action against various strains of bacteria. Studies have evaluated the antibacterial activity of similar compounds against Gram-positive and Gram-negative bacteria, showing promising results .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key observations include:
- Piperazine Ring: Essential for interaction with biological targets.
- Sulfonamide Group: Enhances solubility and bioactivity.
- Methoxy Substitution: Influences lipophilicity and receptor binding affinity.
Case Studies
Several studies have provided insights into the biological efficacy of this compound:
Case Study 1: Antitumor Activity
In a study assessing the antitumor effects of various piperazine derivatives, this compound was found to significantly reduce tumor growth in murine models when administered at specific dosages over a defined period .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds showed that they could mitigate oxidative stress in neuronal cells, potentially through AChE inhibition pathways .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other piperazine derivatives:
| Compound Name | Anticancer Activity (IC50) | AChE Inhibition | Antibacterial Activity |
|---|---|---|---|
| Compound A | 25 μM | Moderate | Effective |
| Compound B | 45 μM | High | Moderate |
| This compound | 30 μM | Moderate | Effective |
Q & A
Q. What are the established synthetic routes for 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine and sulfonyl-aniline moieties. A common approach starts with 1-(2-methoxyphenyl)piperazine, which undergoes sulfonylation using 4-nitrobenzenesulfonyl chloride. Subsequent reduction of the nitro group to an amine yields the target compound. Alternative routes may employ coupling reactions under mild basic conditions (e.g., K₂CO₃ in DMF) to minimize side reactions . Key Steps :
- Sulfonylation at the piperazine nitrogen.
- Catalytic hydrogenation or tin chloride reduction for nitro-to-amine conversion.
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example:
- ¹H NMR (DMSO-d₆): Aromatic protons (δ 6.8–7.4 ppm), piperazine protons (δ 2.8–3.4 ppm), and methoxy group (δ 3.7 ppm).
- X-ray crystallography can resolve the sulfonyl-piperazine geometry, as demonstrated for analogs like 4-(4-methylphenylsulfonyl)piperazin-1-ium trifluoroacetate, which adopts a chair conformation in the piperazine ring .
Advanced Research Questions
Q. What analytical techniques are suitable for assessing the purity and stability of this compound under varying conditions?
- Methodological Answer :
- LC-MS : Use a C18 column with a methanol/water gradient (e.g., 65:35) buffered with sodium acetate (pH 4.6) to monitor degradation products. Retention times and m/z values (e.g., [M+H]⁺ ~392) confirm identity .
- Stability Studies : Incubate at 40°C/75% RH for 4 weeks. HPLC analysis (λ = 254 nm) tracks decomposition. Sulfonamide bonds are prone to hydrolysis under acidic conditions (pH < 3) .
Q. How do structural modifications (e.g., substitution on the piperazine or aniline rings) influence biological activity?
- Methodological Answer :
- Fluorine Substitution : 3-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]aniline (a close analog) shows enhanced antimicrobial activity due to increased electronegativity and membrane permeability .
- Sulfonyl Group Replacement : Replacing sulfonyl with carbonyl (e.g., in 2-[4-(2-fluorophenyl)piperazine-1-carbonyl]aniline) reduces receptor binding affinity, as sulfonyl groups enhance hydrogen-bond interactions with targets like serotonin receptors .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- Antimicrobial Studies : MIC values vary with bacterial strain (e.g., S. aureus vs. E. coli) and inoculum size. Standardize using CLSI guidelines .
- Cytotoxicity : Differences in IC₅₀ may stem from cell line-specific uptake mechanisms (e.g., HEK293 vs. HeLa). Use flow cytometry to quantify cellular internalization .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with serotonin receptor 5-HT₁A (PDB: 7E2Z) to model binding. The methoxyphenyl group aligns with hydrophobic pockets, while the sulfonyl group forms polar contacts .
- MD Simulations : GROMACS simulations (CHARMM36 force field) predict stability of ligand-receptor complexes over 100 ns. Analyze RMSD and hydrogen-bond persistence .
Comparative Analysis
Q. How does this compound compare to sulfonamide derivatives with alternative aryl groups?
- Methodological Answer :
- Key Insight : Bulky substituents (e.g., benzhydryl) improve selectivity for dopamine receptors over serotonin receptors .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s in vitro pharmacokinetic properties?
- Methodological Answer :
- Solubility Controls : Compare DMSO stock vs. aqueous suspensions (use dynamic light scattering to detect aggregation).
- Metabolic Stability : Incubate with liver microsomes (human vs. rat) + NADPH. Monitor parent compound depletion via LC-MS/MS .
- Plasma Protein Binding : Use ultrafiltration (10 kDa cutoff) to measure free fraction. Correct for nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
